molecular formula C10H9ClN2 B2811560 3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 1122022-83-6

3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile

Cat. No. B2811560
CAS RN: 1122022-83-6
M. Wt: 192.65
InChI Key: FNYREOBQIWABSV-UHFFFAOYSA-N
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Description

3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile is a chemical compound with the CAS Number: 1122022-83-6 . Its IUPAC name is 3-chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile . The molecular weight of this compound is 192.65 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9ClN2/c1-6-7-3-2-4-8(7)9(5-12)10(11)13-6/h2-4H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 192.65 . Other physical and chemical properties like melting point, boiling point, density, etc., are not available in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure Determination : A study focused on synthesizing and determining the crystal structures of pyridine derivatives. Although not the exact compound , this research showcases methodologies that could be applicable for synthesizing and analyzing similar compounds, including "3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile" (A. Moustafa & A. S. Girgis, 2007).

  • Ultrasound-Assisted Synthesis of Pyrazolo[3,4-b]pyridines : This research demonstrates the use of ultrasound irradiation in aqueous medium for synthesizing pyrazolopyridine derivatives. Such innovative synthetic approaches could be explored for the compound of interest, highlighting the efficiency and green chemistry aspects of modern synthesis techniques (A. Dandia, S. Gupta, Priyanka Singh, & M. Quraishi, 2013).

  • Experimental Antiulcer Drugs : This study delves into the transformations of cyclopenta[c] pyrroles, providing a framework for understanding the chemical behavior and potential pharmacological applications of structurally similar compounds (M. Bell, R. Oesterlin, K. O. Geolotte, A. G. Hlavac, & A. V. Crain, 1977).

Molecular Docking and Screening

  • Synthesis, Molecular Docking, and In Vitro Screening : Research on pyridine and fused pyridine derivatives, including their synthesis and biological activity assessment, indicates the potential for "3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile" to be involved in drug discovery and development processes. Molecular docking studies provide insights into the compound's interaction with biological targets (E. M. Flefel, W. El-Sofany, M. El-Shahat, Arshi Naqvi, & E. Assirey, 2018).

Safety and Hazards

For safety information and potential hazards associated with this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS provides information about the safe handling, storage, and disposal of the compound, as well as its health hazards.

properties

IUPAC Name

3-chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-7-3-2-4-8(7)9(5-12)10(11)13-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYREOBQIWABSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=C(C(=N1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

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